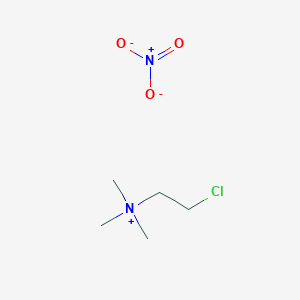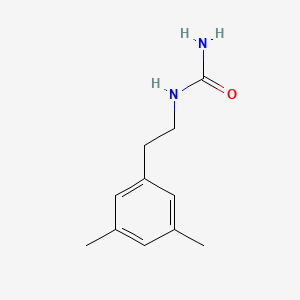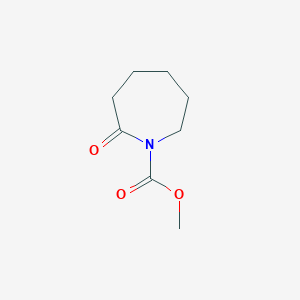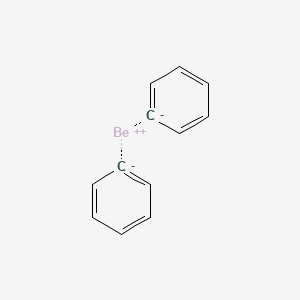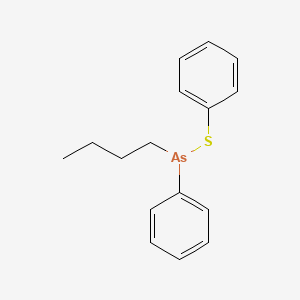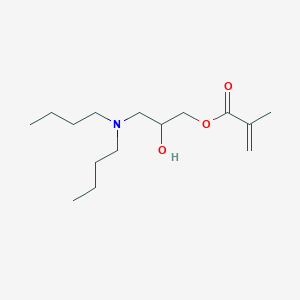
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of methacrylic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(dibutylamino)ethanol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dibutylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Results in the formation of primary and secondary amines.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in medical devices.
Mécanisme D'action
The mechanism of action of 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes free radical polymerization to form long polymer chains. In biological systems, it can interact with cell membranes and proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with dimethylamino groups instead of dibutylamino groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of a dibutylamino group.
Uniqueness
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its dibutylamino group, which imparts specific chemical properties such as increased hydrophobicity and reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are desired.
Propriétés
Numéro CAS |
21714-04-5 |
|---|---|
Formule moléculaire |
C15H29NO3 |
Poids moléculaire |
271.40 g/mol |
Nom IUPAC |
[3-(dibutylamino)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H29NO3/c1-5-7-9-16(10-8-6-2)11-14(17)12-19-15(18)13(3)4/h14,17H,3,5-12H2,1-2,4H3 |
Clé InChI |
DFNSDEUBNVAZJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(COC(=O)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



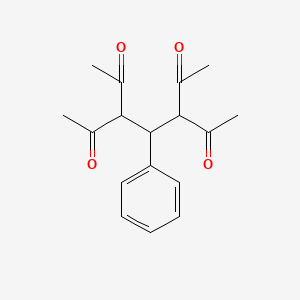


![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
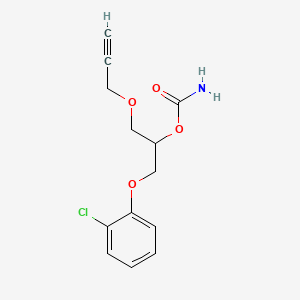
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)

